molecular formula C12H12N2O3 B2643974 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1022575-47-8

3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2643974
CAS No.: 1022575-47-8
M. Wt: 232.239
InChI Key: LGZBFNBUPOZSQN-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a methoxyphenyl group and a carboxylic acid group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the 1,3-diketone used is 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole.

    Carboxylation: The pyrazole derivative is then subjected to carboxylation to introduce the carboxylic acid group. This can be achieved using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(3-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol group, forming 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-methanol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-(3-Hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

    Reduction: 3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-methanol.

    Substitution: 3-(3-Halophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
  • 3-(3-Hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
  • 3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the methoxy group on the phenyl ring and the carboxylic acid group on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(3-methoxyphenyl)-2-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14-11(12(15)16)7-10(13-14)8-4-3-5-9(6-8)17-2/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZBFNBUPOZSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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